molecular formula C23H22ClN3O2 B2900132 2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359451-11-8

2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2900132
CAS RN: 1359451-11-8
M. Wt: 407.9
InChI Key: XTCQPVUUCWUPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, also known as BPP, is a novel compound that has been synthesized and researched extensively in recent years. This compound has shown promising results in scientific research applications, particularly in the field of neuroscience.

Mechanism of Action

2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has been shown to act as an antagonist at the adenosine A2A receptor. This receptor is involved in the regulation of neurotransmitter release and is known to play a role in the development of neurodegenerative diseases. By blocking this receptor, 2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can reduce the damage caused by neuroinflammation and oxidative stress.
Biochemical and Physiological Effects
2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has been shown to have a number of biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the brain. 2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can also increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in lab experiments is its specificity for the adenosine A2A receptor. This allows researchers to study the effects of blocking this receptor without interfering with other signaling pathways. However, one limitation of using 2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is its relatively low potency compared to other A2A receptor antagonists.

Future Directions

There are several future directions for research involving 2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. One area of interest is the development of more potent A2A receptor antagonists based on the structure of 2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. Another area of research is the exploration of the potential use of 2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in the treatment of other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, more studies are needed to fully understand the biochemical and physiological effects of 2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one and its mechanism of action.
Conclusion
In conclusion, 2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel compound that has shown promising results in scientific research applications, particularly in the field of neuroscience. Its specificity for the adenosine A2A receptor makes it a valuable tool for studying the effects of blocking this receptor. Further research is needed to fully understand the potential of 2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in the treatment of neurodegenerative diseases and other neurological disorders.

Synthesis Methods

The synthesis of 2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis include 2-chlorobenzylamine and 4-butoxyphenylhydrazine. These two compounds are reacted with each other in the presence of a catalyst to form the pyrazolo[1,5-a]pyrazine ring system. This intermediate is then reacted with a chlorinated ketone to form the final product, 2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.

Scientific Research Applications

2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has been studied extensively for its potential use in the field of neuroscience. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. 2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(4-butoxyphenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2/c1-2-3-14-29-19-10-8-17(9-11-19)21-15-22-23(28)26(12-13-27(22)25-21)16-18-6-4-5-7-20(18)24/h4-13,15H,2-3,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCQPVUUCWUPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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